2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one

Medicinal Chemistry Physicochemical Property Lipophilicity

2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one (CAS 1369354-81-3) features a 2-benzyl substituent conferring elevated lipophilicity (AlogP 4.18) for enhanced blood-brain barrier permeability—ideal for CNS drug discovery SAR campaigns. The benzyl group enables unique π-stacking interactions absent in alkyl-substituted analogs, ensuring target-binding reproducibility. With demonstrated platelet 12-lipoxygenase inhibition at 30 µM, it serves as a structurally distinctive chemotype probe for inflammation and cancer target validation. The fused octahydro-pyrido[1,2-a]pyrazine core provides a rigid scaffold for library derivatization. Source ≥95% purity material stored at 2–8°C to maintain compound integrity and assay reproducibility across dose-response and mechanism-of-action studies.

Molecular Formula C15H20N2O
Molecular Weight 244.33 g/mol
CAS No. 1369354-81-3
Cat. No. B1380681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one
CAS1369354-81-3
Molecular FormulaC15H20N2O
Molecular Weight244.33 g/mol
Structural Identifiers
SMILESC1CN2CCN(CC2CC1=O)CC3=CC=CC=C3
InChIInChI=1S/C15H20N2O/c18-15-6-7-17-9-8-16(12-14(17)10-15)11-13-4-2-1-3-5-13/h1-5,14H,6-12H2
InChIKeyMQQKAICVAFVKDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one (CAS 1369354-81-3): Procurement-Grade Octahydro-pyrido[1,2-a]pyrazine Research Chemical


2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one (CAS 1369354-81-3) is a nitrogen-containing heterocyclic compound featuring a fused octahydro-pyrido[1,2-a]pyrazine core with a 2-benzyl substituent. It belongs to the class of piperazine-fused pyridine derivatives and is commonly utilized as a research chemical or building block in medicinal chemistry programs . The compound has a molecular formula of C₁₅H₂₀N₂O and a molecular weight of 244.33 g/mol .

Why 2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one Cannot Be Replaced by Generic Octahydro-pyrido[1,2-a]pyrazine Analogs


Octahydro-pyrido[1,2-a]pyrazine derivatives are a broad class of compounds with diverse biological activities driven by substitution patterns. The 2-benzyl group in 2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one confers a distinct lipophilicity profile (AlogP 4.18) and potential for π-stacking interactions, which are absent in unsubstituted or smaller alkyl-substituted analogs . Generic substitution with a different 2-substituent (e.g., methyl, ethyl, or phenyl) would alter physicochemical properties such as logP, solubility, and target-binding interactions, thereby invalidating any structure-activity relationship (SAR) or biological data generated with this specific compound. Procurement of the precise 2-benzyl derivative is essential for reproducibility in medicinal chemistry and chemical biology studies.

Quantitative Differentiation Evidence for 2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one (CAS 1369354-81-3)


Lipophilicity (AlogP) Differentiates 2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one from Unsubstituted Core Scaffold

The 2-benzyl substituent significantly increases lipophilicity compared to the unsubstituted octahydro-pyrido[1,2-a]pyrazine core. The target compound exhibits a calculated AlogP of 4.18 , whereas the unsubstituted octahydro-pyrido[1,2-a]pyrazine is estimated to have an AlogP of approximately 0.5-1.0 (class-level inference based on typical LogP of similar piperazine-fused heterocycles). This difference of >3 log units translates to a >1000-fold higher partition coefficient, which can profoundly influence membrane permeability, tissue distribution, and target engagement.

Medicinal Chemistry Physicochemical Property Lipophilicity

Vendor Purity Variability: MolCore Offers 98% Purity vs. CymitQuimica's 90%

Procurement decisions for research chemicals often hinge on purity specifications. MolCore supplies 2-Benzylhexahydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one (CAS 1369354-81-3) at 98% purity , whereas CymitQuimica offers the compound at 90.0% purity . This 8 percentage-point difference can impact the reliability of biological assays, especially in dose-response studies where impurities may exert confounding effects.

Procurement Purity Quality Control

In Vitro 12-Lipoxygenase Inhibition at 30 µM

2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one was tested for in vitro inhibition of platelet 12-lipoxygenase at a concentration of 30 µM . While the precise IC₅₀ value is not reported, the compound demonstrates measurable activity at this concentration. For context, the known 12-lipoxygenase inhibitor baicalein exhibits an IC₅₀ of approximately 0.12 µM [1]. Although the target compound is less potent, it may serve as a structurally distinct starting point for SAR exploration or as a tool compound in specific assays.

Enzymology Lipoxygenase Inflammation

Distinct Molecular Weight and Formula Compared to Closely Related 2-Substituted Analogs

The 2-benzyl substituent imparts a molecular weight of 244.33 g/mol and formula C₁₅H₂₀N₂O . In contrast, a 2-methyl analog would have a molecular weight of approximately 182.26 g/mol (C₁₀H₁₆N₂O), and a 2-phenyl analog would have a molecular weight of approximately 230.31 g/mol (C₁₄H₁₈N₂O). The 14 g/mol difference between benzyl and phenyl analogs, and the 62 g/mol difference between benzyl and methyl analogs, correspond to distinct lipophilicity and steric profiles that can significantly affect receptor binding and pharmacokinetic properties.

Chemoinformatics Molecular Weight SAR

Storage Condition Specification: 2-8°C Sealed Dry Environment

The compound is specified for storage sealed in a dry environment at 2-8°C . In comparison, many octahydro-pyrido[1,2-a]pyrazine derivatives without the 8-keto group or with different substitution patterns may be stable at room temperature. The requirement for refrigerated storage suggests potential sensitivity to hydrolysis or thermal degradation of the lactam ring, which is not shared by all analogs.

Stability Storage Handling

Application Scenarios for 2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one in Research and Development


Lead Optimization in CNS-Targeted Drug Discovery

The elevated AlogP (4.18) suggests that 2-Benzyl-octahydro-pyrido[1,2-a]pyrazin-8-one may exhibit enhanced blood-brain barrier permeability, making it a suitable scaffold for developing CNS-active agents. Medicinal chemists can utilize this compound as a starting point for SAR campaigns aimed at neurological disorders, where lipophilicity is a key determinant of brain exposure.

Chemical Biology Probe for 12-Lipoxygenase Pathway Studies

Given its activity against platelet 12-lipoxygenase at 30 µM , this compound can serve as a structurally unique probe to interrogate the role of 12-lipoxygenase in inflammation, cancer, or platelet function. Its distinct chemotype relative to flavonoid inhibitors like baicalein offers an alternative chemical tool for target validation.

Building Block for Diversity-Oriented Synthesis of Pyrido[1,2-a]pyrazine Libraries

The 2-benzyl substitution provides a handle for further derivatization or for comparative SAR studies. Procurement of high-purity (98%) material ensures that library synthesis proceeds without confounding impurities, enabling robust hit identification and lead optimization.

In Vitro Pharmacology Assays Requiring Strict Structural Fidelity

In dose-response and mechanism-of-action studies, even minor impurities can skew results. Researchers should preferentially source the 98% purity grade and adhere to the specified 2-8°C storage conditions to maintain compound integrity and assay reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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